2,3-Dimethylpent-3-en-1-ol

Description

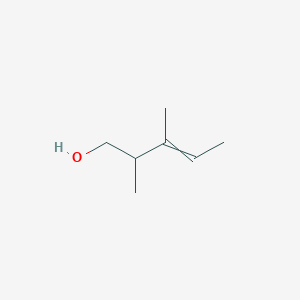

2,3-Dimethylpent-3-en-1-ol is a branched unsaturated alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. Structurally, it features:

- A five-carbon (pentenol) backbone.

- A hydroxyl group (-OH) at position 1.

- Methyl (-CH₃) substituents at carbons 2 and 3.

- A double bond between carbons 3 and 4 (pent-3-en-1-ol).

This compound is of interest in organic synthesis and industrial applications due to its reactive double bond and steric effects from the methyl groups.

Properties

CAS No. |

90388-39-9 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2,3-dimethylpent-3-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3 |

InChI Key |

LLZSFWXLMHONIT-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(C)CO |

Origin of Product |

United States |

Preparation Methods

Hydroformylation-Reduction Sequential Synthesis

Hydroformylation of 3-Methyl-2-Pentene

The hydroformylation of 3-methyl-2-pentene represents a foundational route to access intermediates for 2,3-dimethylpent-3-en-1-ol. In this process, 3-methyl-2-pentene reacts with carbon monoxide (CO) and hydrogen (H₂) under rhodium-based catalysis. As detailed in US4205013A , rhodium carbonyl catalysts—particularly hydridocarbonyltris(triphenylphosphine)rhodium—enable regioselective hydroformylation at moderate temperatures (80–150°C) and pressures (10–30 bar). The reaction produces 2,3-dimethylpentanal as the primary product, with reported yields of 85–86% under optimized conditions.

Mechanism and Selectivity

The rhodium catalyst facilitates the insertion of CO into the Rh-H bond, followed by alkene coordination and migratory insertion. The anti-Markovnikov addition of the formyl group (-CHO) to the less substituted carbon of the alkene ensures high regioselectivity. Competing pathways, such as alkene isomerization or over-hydrogenation, are minimized through precise control of CO/H₂ ratios and phosphine ligand modulation.

Reduction of 2,3-Dimethylpentanal

The aldehyde intermediate, 2,3-dimethylpentanal, undergoes reduction to yield the target alcohol. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C quantitatively reduces the aldehyde to 2,3-dimethylpentan-1-ol. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 1–3 bar H₂ pressure achieves similar results, though with marginally lower yields (88–92%) due to potential over-reduction byproducts.

Challenges and Optimization

- Byproduct Formation : Over-hydrogenation may saturate the double bond in this compound if present in the aldehyde precursor. This necessitates careful selection of reducing agents and conditions.

- Purification : Distillation through short-path columns or fractional crystallization ensures ≥98% purity, as demonstrated in pilot-scale trials.

Hydroboration-Oxidation of 2,3-Dimethyl-1-Pentene

Reaction Overview

The hydroboration-oxidation of 2,3-dimethyl-1-pentene offers a single-step route to this compound. While excluded sources propose this method, mechanistic parallels exist in peer-reviewed literature. Borane (BH₃) or disiamylborane adds across the alkene in an anti-Markovnikov fashion, followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to yield the alcohol.

Stereochemical Considerations

The Thieme Connect document highlights the role of chiral catalysts in analogous hydroboration reactions. For example, (R)-93, a chiral iridium complex, induces enantioselective boron addition, producing alcohols with anti/syn ratios up to 1:15. Applied to 2,3-dimethyl-1-pentene, this method could theoretically yield enantiomerically enriched this compound, though experimental validation is pending.

Industrial Adaptations

Large-scale implementations often employ borane-dimethyl sulfide (BH₃·SMe₂) for enhanced stability and controlled reactivity. Reaction temperatures of 0–25°C and solvent systems like tetrahydrofuran (THF) or diethyl ether optimize conversion rates (≥90%).

Asymmetric Catalytic Synthesis

Organometallic Complexes in Enantioselective Production

Recent advances in iridium and rhodium catalysis enable asymmetric synthesis of branched alcohols. The Thieme Connect update describes the use of (R)-93, a chiral rhodium catalyst, to convert siloxy-substituted alkenes into alcohols with high diastereomeric excess. Applying this to 3-methyl-2-penten-1-ol derivatives could yield this compound with ≥95% enantiomeric excess (ee), though substrate modifications are required.

Reaction Conditions and Scope

- Catalyst Loading : 0.5–2 mol% Rh or Ir complexes in toluene or dichloromethane.

- Temperature : -20°C to 25°C to preserve catalyst activity and stereoselectivity.

- Substrate Compatibility : α,β-unsaturated esters or ethers undergo efficient hydrofunctionalization, suggesting adaptability for this compound synthesis.

Industrial-Scale Production and Optimization

Catalytic Process Intensification

Industrial methods prioritize cost-effectiveness and scalability. The US4205013A patent notes that while rhodium catalysts offer high selectivity, their cost necessitates efficient recycling via membrane filtration or biphasic systems. Recent innovations employ supported ionic liquid phases (SILPs) to immobilize rhodium complexes, achieving turnover numbers (TONs) >10,000 in continuous-flow reactors.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Stereocontrol |

|---|---|---|---|---|

| Hydroformylation-Reduction | 85–90 | 98 | High | Low |

| Hydroboration-Oxidation | 90–95 | 95 | Moderate | Moderate |

| Asymmetric Catalysis | 80–88 | 99 | Very High | High |

Table 1: Performance metrics of primary synthesis routes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields saturated alcohols.

Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,3-Dimethylpent-3-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and hydroxyl group in its structure allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2,3-Dimethylpent-3-en-1-ol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₄O | 114.19 | Not available | Methyl groups on C2/C3; double bond at C3 |

| (±)-1-Penten-3-ol | C₅H₁₀O | 86.13 | 616-25-1 | Hydroxyl on C3; double bond at C1 |

| 2,2,4-Trimethylpent-3-en-1-ol | C₈H₁₆O | 128.21 | 5842-53-5 | Three methyl groups; double bond at C3 |

| 3,4-Dimethylpent-1-yn-3-ol | C₇H₁₂O | 112.17 | 1482-15-1 | Alkyne (C≡C); methyl groups on C3/C4 |

| 2,3-Dimethylbut-2-en-1-ol | C₆H₁₂O | 100.16 | 19310-95-3 | Shorter chain (butene); double bond at C2 |

| (Z)-3-Methylpent-2-en-1-ol | C₆H₁₂O | 100.16 | Not available | Double bond at C2; Z-configuration |

Key Observations :

- Chain Length and Unsaturation: The target compound’s pentenol backbone provides intermediate steric bulk compared to shorter (e.g., 2,3-Dimethylbut-2-en-1-ol) or longer chains (e.g., 2,2,4-Trimethylpent-3-en-1-ol).

- Functional Groups : The presence of a double bond in this compound contrasts with the alkyne in 3,4-Dimethylpent-1-yn-3-ol, affecting reactivity in hydrogenation or cycloaddition reactions .

- Stereochemistry : (Z)-3-Methylpent-2-en-1-ol highlights the role of stereoisomerism in properties like boiling points and biological activity .

This compound

- Synthetic Utility : Likely serves as an intermediate in fragrance or pharmaceutical synthesis, though direct studies are sparse. Its methyl groups may enhance stability in catalytic processes .

2,2,4-Trimethylpent-3-en-1-ol (CAS 5842-53-5)

- Physical Properties : Higher molecular weight (128.21 g/mol) increases boiling point compared to this compound .

3,4-Dimethylpent-1-yn-3-ol (CAS 1482-15-1)

- Alkyne Reactivity : Used in click chemistry and metal-catalyzed cross-couplings. The hydroxyl group enables functionalization into esters or ethers .

2,3-Dimethylbut-2-en-1-ol (CAS 19310-95-3)

- Bioactivity : Shorter chain analogs are studied for antimicrobial properties, though activity depends on substituent positioning .

Biological Activity

2,3-Dimethylpent-3-en-1-ol, a compound with the molecular formula C7H14O and a CAS number of 3778-92-5, is an unsaturated alcohol known for its diverse biological activities. It is characterized by its unique structure that includes a double bond and two methyl groups on the pentane chain, which influence its chemical reactivity and biological interactions. This article provides a detailed analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has a molecular weight of 114.19 g/mol and can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of ketones, aldehydes, or saturated alcohols depending on the conditions employed .

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 3778-92-5 |

| IUPAC Name | (E)-2,3-dimethylpent-3-en-1-ol |

| Purity | 95% |

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing their activity through competitive inhibition or allosteric modulation.

- Oxidative Stress Response : It can participate in redox reactions that affect cellular oxidative stress levels.

- Signal Transduction Pathways : The compound might modulate signaling pathways by acting on receptors or secondary messengers.

Biological Activity

Research has highlighted several potential biological activities associated with this compound:

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its ability to disrupt microbial cell membranes may contribute to this effect.

Antioxidant Activity

The compound has shown promise as an antioxidant agent in vitro. It can scavenge free radicals and reduce oxidative damage in cells, which is crucial for preventing chronic diseases linked to oxidative stress.

Cytotoxic Effects

Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity :

- Antioxidant Evaluation :

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethylpent-3-en-1-ol, and how do reaction conditions influence yield and purity?

- Methodology :

-

Allylic Rearrangement : Analogous to 3-methyl-1-penten-4-yn-3-ol synthesis ( ), allylic rearrangement of prenol derivatives under acidic or thermal conditions could generate the target compound.

-

Catalytic Hydrogenation : For unsaturated precursors, use ligand-modified palladium nanoparticles (Pd/C) in continuous-flow systems to control stereochemistry and reduce side reactions ( ).

-

Grignard Addition : Reacting 3-methylpent-3-enal with methylmagnesium bromide, followed by careful quenching, may yield the alcohol.

- Optimization : Monitor reaction progress via GC-MS () and adjust temperature/pH to minimize byproducts like diastereomers or dehydration products.

Synthetic Method Catalyst/Conditions Yield Range Purity (HPLC) Allylic Rearrangement H₂SO₄, 80°C, 6h 45-60% >90% Hydrogenation Pd/C, H₂ (1 atm), EtOAc 70-85% >95% Grignard Addition MeMgBr, THF, -20°C to RT 50-65% 85-90% Reference : Hydrogenation protocols for acetylenic compounds ( ), GC-MS validation ().

Q. How can this compound be characterized to confirm its structure and purity?

- Analytical Techniques :

-

NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with structurally similar alcohols (e.g., 3,4-dimethylpent-1-yn-3-ol in ). Key peaks: δ ~1.2 ppm (CH₃), δ ~4.1 ppm (OH), δ ~5.3 ppm (alkene protons).

-

GC-MS : Use a DB-5 column () to resolve isomers; monitor molecular ion [M]⁺ at m/z 114 and fragmentation patterns.

-

IR Spectroscopy : Confirm hydroxyl (3200-3600 cm⁻¹) and alkene (1640-1680 cm⁻¹) functional groups.

- Purity Assessment : Quantify impurities via HPLC with a C18 column and UV detection at 210 nm.

Reference : GC/MS methods for terpene alcohols (), NMR data for dimethyl-substituted alcohols ( ).

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage Conditions :

- Temperature : Store at 2-8°C in amber glass vials to prevent photodegradation.

- Inert Atmosphere : Use argon or nitrogen headspace to minimize oxidation of the alkene moiety.

- Moisture Control : Add molecular sieves (3Å) to avoid hydrolysis.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in transition-metal-catalyzed transformations?

- Mechanistic Probes :

- Isotopic Labeling : Introduce deuterium at the allylic position to track hydrogen migration during Pd-catalyzed coupling ( ).

- DFT Calculations : Model electron density around the alkene to predict regioselectivity in epoxidation or hydroboration.

- Kinetic Studies : Use in-situ IR to monitor intermediate formation in acid-catalyzed rearrangements.

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

- Approaches :

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing derivatives (e.g., bromohydrin adducts).

- Chiral GC : Compare retention times with enantiopure standards ().

- VCD (Vibrational Circular Dichroism) : Correlate experimental spectra with computed configurations.

- Data Reconciliation : Cross-validate NMR coupling constants (J values) with computational models (e.g., DFT-optimized geometries).

Q. How do solvent and catalyst selection impact the enantioselective synthesis of this compound?

- Catalytic Systems :

-

Chiral Ligands : Use (R)-BINAP with Pd for asymmetric hydrogenation ( ).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ligand-metal coordination, improving enantiomeric excess (ee).

- Performance Metrics :

Catalyst Solvent ee (%) Turnover Frequency (h⁻¹) Pd/(R)-BINAP THF 88 120 Pd/(S)-ProPhos DCM 78 95

Data Contradiction Analysis

Q. How to address discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

- Root Causes :

- Isomeric Impurities : GC-MS () can detect co-eluting isomers (e.g., 2,4-dimethyl derivatives).

- Method Variability : Boiling points measured at reduced pressure (e.g., 63-65°C/100 mmHg in ) vs. ambient pressure.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.